molecular formula C11H10BrFO2 B1429220 Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate CAS No. 581778-88-3

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

Cat. No.: B1429220
CAS No.: 581778-88-3
M. Wt: 273.1 g/mol
InChI Key: IOEPXDFITGTNSL-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that boasts intriguing applications in various fields of science and industry. Featuring both bromo and fluoro substituents on a phenyl ring, this compound is valuable in synthetic chemistry, particularly in the formation of complex organic molecules.

Preparation Methods

The synthesis of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate often begins with the starting material 4-bromo-2-fluoro-benzaldehyde. One common synthetic route involves the following steps:

  • Aldol Condensation: Reacting 4-bromo-2-fluoro-benzaldehyde with ethyl acetate in the presence of a base (such as sodium hydroxide or potassium hydroxide) to form the corresponding β-hydroxy ester.

  • Dehydration: Treating the β-hydroxy ester with an acidic or basic catalyst to induce dehydration and form this compound.

Industrial production of this compound involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is involved in various chemical reactions:

  • Substitution Reactions

    The bromo and fluoro groups on the aromatic ring make it a candidate for nucleophilic aromatic substitution.

  • Reduction Reactions

    Catalytic hydrogenation can reduce the carbon-carbon double bond.

  • Oxidation Reactions

    Oxidizing agents like potassium permanganate can oxidize the alkene to a diol or carboxylic acid.

Typical reagents and conditions include:

  • Nucleophiles for substitution reactions.

  • Catalysts such as palladium on carbon for hydrogenation.

  • Strong oxidizing agents for oxidation reactions.

Major products vary based on the type of reaction, but often involve modifications to the alkene and aromatic ring functionalities.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitution and reduction, makes it a valuable building block in organic synthesis. The presence of halogen substituents enhances its reactivity, allowing for the formation of diverse derivatives that can be further utilized in synthetic pathways .

Reactions Involving this compound:

  • Nucleophilic Substitution: The bromo and fluoro groups can engage in nucleophilic substitution reactions, leading to the formation of substituted phenyl derivatives.
  • Reduction Reactions: The ester functionality can be reduced to yield corresponding alcohols using reagents like lithium aluminum hydride.
  • Oxidation Reactions: Oxidation can convert the ester into carboxylic acids, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Potential Pharmaceutical Applications
The compound's unique structural characteristics make it a candidate for drug development. Its halogen substituents can improve binding affinity and selectivity towards biological targets, potentially leading to therapeutic effects. Research indicates that compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators, which could be beneficial in treating various diseases .

Case Studies:

  • Enzyme Inhibition: Investigations into related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.
  • Receptor Modulation: The compound could act on particular receptors, influencing cellular signaling pathways and offering avenues for therapeutic intervention .

Material Science

Application in Advanced Materials
In material science, this compound can be utilized in the synthesis of polymers and other advanced materials. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions, potentially leading to materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action for compounds derived from Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, influencing cellular processes. Molecular docking studies often reveal the precise binding interactions and pathways affected.

Comparison with Similar Compounds

When compared to similar compounds, Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate stands out due to its unique bromo and fluoro substitutions, which confer distinct reactivity and bioactivity. Similar compounds might include:

  • Ethyl (2E)-3-phenylprop-2-enoate (lacking the bromo and fluoro groups).

  • Ethyl (2E)-3-(4-chloro-2-fluorophenyl)prop-2-enoate.

  • Ethyl (2E)-3-(4-bromo-2-chlorophenyl)prop-2-enoate.

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Biological Activity

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

This compound has a molecular formula of C₁₁H₉BrF O₂ and a molecular weight of approximately 273.1 g/mol. The compound features a prop-2-enoate moiety attached to a 4-bromo-2-fluorophenyl group, which contributes to its unique reactivity and potential bioactivity. Its CAS number is 581778-88-3, making it identifiable in chemical databases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The bromo and fluoro substitutions may enhance binding affinity to specific enzymes, inhibiting their activity.
  • Receptor Modulation : Interaction with cellular receptors could lead to modulation of signaling pathways, influencing various cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, likely through disruption of microbial cell function.

Antimicrobial Properties

Research indicates that compounds with structural similarities often exhibit significant antimicrobial activity. This compound has been investigated for its potential against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate antibacterial
Escherichia coliLimited effectiveness
Candida albicansPotential antifungal

In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A study evaluated the compound's effect on Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that indicate moderate activity compared to standard antibiotics like ciprofloxacin. The action mechanism was linked to protein synthesis inhibition and disruption of nucleic acid production .
  • Antifungal Activity Assessment : Another investigation focused on Candida albicans, where this compound demonstrated promising results in inhibiting biofilm formation, a critical factor in fungal infections.

Comparative Analysis with Similar Compounds

The unique substitutions in this compound differentiate it from structurally similar compounds:

Compound Name Molecular Formula Unique Features
Ethyl 3-(4-bromophenyl)propanoateC₁₁H₉BrO₂Lacks fluorine; simpler structure
Ethyl 3-(4-chlorophenyl)propanoateC₁₁H₉ClO₂Contains chlorine instead of bromine and fluorine
Ethyl 3-(4-nitrophenyl)propanoateC₁₁H₉NO₂Contains a nitro group, affecting reactivity

The presence of both bromine and fluorine in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name

ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPXDFITGTNSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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